(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Overview
Description
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a trifluoromethyl group at the 6-position, a methyl group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol typically involves the reaction of 6-trifluoromethylpyridine with methanethiol. The reaction is carried out in the presence of a base, such as potassium carbonate, to form the corresponding trifluoromethylpyridine-3-phenolate . This intermediate is then subjected to further reactions to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Used in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: Employed as a raw material for the production of insecticides, herbicides, and fungicides.
Mechanism of Action
The mechanism of action of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)pyridin-3-yl)methanol: Lacks the methyl group at the 2-position.
2-Methyl-6-(trifluoromethyl)pyridine: Lacks the hydroxymethyl group at the 3-position.
2-Methyl-3-hydroxypyridine: Lacks the trifluoromethyl group at the 6-position.
Uniqueness
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of all three functional groups (methyl, trifluoromethyl, and hydroxymethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various applications.
Properties
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDNFCWBWHATSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375029 | |
Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-50-4, 113265-44-4 | |
Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 113265-44-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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